molecular formula C7H8N4O B8314560 1-(Purin-6-yl)ethanol

1-(Purin-6-yl)ethanol

Cat. No. B8314560
M. Wt: 164.16 g/mol
InChI Key: IHWHNEYSRQOARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518423B1

Procedure details

To an ethanol solution (80 ml) of 0.70 g of (purin-6-yl)ethanone was added 0.70 g of sodium borohydride and the resulting mixture was stirred at room temperature for 4 hours. The excessive reagent was decomposed by adding water and 4 N hydrochloric acid and distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluted by dichloromethane/methanol) to thereby give 0.57 g of the title compound as a white solid.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[N:4]1[C:12]([C:13](=[O:15])[CH3:14])=[C:11]2[C:7]([N:8]=[CH:9][NH:10]2)=[N:6][CH:5]=1.[BH4-].[Na+].Cl>O>[N:4]1[C:12]([CH:13]([OH:15])[CH3:14])=[C:11]2[C:7]([N:8]=[CH:9][NH:10]2)=[N:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.7 g
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1C(C)=O
Name
Quantity
0.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluted by dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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